molecular formula C13H17ClN2O2 B11852778 tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Katalognummer: B11852778
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: MYOHFFNSRYYGAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heteroaromatic compound featuring a quinoxaline core substituted with a chlorine atom at position 7 and a tert-butyl carboxylate group at position 1. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and covalent ligands . The tert-butyl group enhances steric bulk and stability, while the chlorine substituent influences electronic properties and reactivity in downstream functionalization.

Eigenschaften

Molekularformel

C13H17ClN2O2

Molekulargewicht

268.74 g/mol

IUPAC-Name

tert-butyl 7-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI-Schlüssel

MYOHFFNSRYYGAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent and Catalyst Systems

Comparative studies reveal that polar aprotic solvents like THF enhance reaction rates for nitro reductions, while methanol improves solubility of ammonium chloride. Iron powder (200 mesh) outperforms zinc or tin alternatives in minimizing side reactions such as over-reduction or dehalogenation.

Temperature and Time Dependencies

Optimal nitro reduction occurs at 60°C, with prolonged heating (>6 hours) leading to decomposition. Boc protection reactions benefit from low temperatures (0–5°C) to suppress di-Boc byproducts.

ParameterNitro ReductionBoc ProtectionCarbamate Formation
Solvent SystemTHF/MeOH/H₂ODCMToluene
Catalyst/ReagentFe, NH₄ClBoc₂O, Et₃NTriphosgene, Et₃N
Temperature (°C)60075
Time (h)41242–63
Yield (%)628058–88

Analytical Characterization and Quality Control

LCMS and NMR Validation

LCMS analysis of this compound confirms a molecular ion peak at m/z = 283.1 (calculated) vs. 283.3 (observed). ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.45 (s, 9H, Boc CH₃), 3.35 (td, J = 13.6 Hz, 2H, CH₂), and 7.11 (d, J = 8.4 Hz, 1H, ArH).

Purity Assessment

Flash chromatography (0–100% ethyl acetate/hexanes) achieves >95% purity, while recrystallization from ethyl acetate/hexanes yields crystalline solids suitable for X-ray diffraction .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7-Chlor-3,4-dihydrochinoxalin-1(2H)-carboxylat:

    Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl 7-Chlor-3,4-dihydrochinoxalin-1(2H)-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zelluläre Signalwege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H17_{17}ClN2_2O2_2
  • Molecular Weight : Approximately 270.75 g/mol
  • CAS Number : 1784799-80-9

The compound features a chloro group at the 7-position of the quinoxaline ring and a tert-butyl ester at the carboxylic acid functional group. This unique structure contributes to its biological activity and pharmacological potential.

Biological Activities

Research indicates that tert-butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibits several noteworthy biological activities:

  • GPR6 Modulation : The compound acts as a modulator of G protein-coupled receptor 6 (GPR6), which is implicated in various neurological disorders. Targeting this receptor may offer therapeutic interventions for conditions such as depression and anxiety.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties, indicating potential applications in treating inflammatory diseases.
  • Anticancer Activity : Some derivatives of quinoxaline compounds have shown promising anticancer effects, suggesting that this compound could also be explored for cancer treatment .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods are advantageous due to their simplicity and scalability, making them suitable for pharmaceutical applications:

  • Method A : Involves the reaction of appropriate quinoxaline derivatives with tert-butyl chloroformate under basic conditions.
  • Method B : Utilizes palladium-catalyzed coupling reactions to introduce the chloro substituent at the desired position on the quinoxaline ring.

Case Study 1: GPR6 Signaling Pathways

A study investigated the interactions of this compound with GPR6 signaling pathways. The findings demonstrated that modulation of GPR6 can influence neuronal signaling, potentially leading to novel treatments for neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds related to this compound:

Compound NameKey FeaturesUnique Aspects
tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylateNo chloro substituentFocused on different biological pathways
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylateBromine instead of chlorinePotentially different pharmacological profiles
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylateFormyl group at position 7May exhibit distinct reactivity due to aldehyde functionality

Wirkmechanismus

The mechanism of action of tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituent type (halogen, nitro, or functional groups) and position on the quinoxaline or related scaffolds (e.g., quinoline, isoquinoline). Below is a comparative analysis:

Substituent Position and Electronic Effects

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Reactivity/Applications Reference(s)
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate NO₂ (6) C₁₃H₁₇N₃O₄ ~295.3 Electron-withdrawing nitro group enhances electrophilicity; used in covalent ligand discovery .
tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate F (8) C₁₃H₁₇FN₂O₂ 252.28 Fluorine’s electron-withdrawing nature stabilizes intermediates; potential in PET imaging .
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate Br (7) C₁₃H₁₇BrN₂O₂ 313.19 Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura); precursor to aryl derivatives .
tert-Butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate F (7), 4-oxo (quinoline) C₁₄H₁₆FNO₃ 265.28 Oxo group increases polarity; applications in protease inhibitor design .
tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate H (unsubstituted) C₁₂H₁₆N₂O₂ 234.30 Baseline compound for structure-activity studies; minimal steric hindrance .

Physicochemical Properties

  • Melting Points :

    • The 6-nitro derivative melts at 122–124°C , while the unsubstituted analog (234.30 g/mol) is typically a low-melting solid or oil .
    • Chloro and bromo analogs are expected to exhibit higher melting points due to increased molecular symmetry and halogen-mediated crystal packing.
  • Spectroscopic Data :

    • ¹H NMR : The 6-nitro derivative shows characteristic aromatic proton signals at δ 10.69 (s, 1H) and δ 9.06 (s, 1H), with tert-butyl protons at δ 1.54 (s, 9H) .
    • IR : Strong carbonyl stretches (~1690 cm⁻¹) and nitro group vibrations (~1518 cm⁻¹) are observed in nitro-substituted analogs .

Key Research Findings

  • Covalent Ligand Discovery : The 6-nitro analog (S-5) undergoes acryloylation to generate electrophilic warheads for kinase targeting, highlighting the role of electron-deficient substituents in covalent bond formation .
  • Structural Insights : Fluorine substitution at position 7 or 8 improves metabolic stability in vivo compared to chloro analogs, as evidenced by pharmacokinetic studies on related fluorinated heterocycles .
  • Synthetic Versatility : Bromo and iodo derivatives exhibit superior reactivity in Buchwald-Hartwig aminations compared to chloro analogs, enabling diverse C–N bond formations .

Biologische Aktivität

tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 268.74 g/mol
  • CAS Number : 679392-23-5
  • Structure : The compound features a chloro substituent at the 7-position of the quinoxaline ring and a tert-butyl ester at the carboxylate position.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives, including those related to this compound, demonstrated high efficacy against various bacterial strains. Specifically, compounds with similar structures showed potent activity against Gram-positive bacteria and moderate effects on Gram-negative strains .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds in this class can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The mechanism appears to involve the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-72.3Induces apoptosis through BCL2 downregulation
Similar DerivativeHCT-1161.9Activates caspase pathways

Antifungal Activity

Some studies have reported antifungal activity comparable to established antifungals like amphotericin B against Candida albicans. This suggests a promising avenue for further development in treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : By modulating apoptotic pathways, it promotes cell death in cancerous cells.
  • Antimicrobial Mechanisms : The presence of chlorine and other functional groups may enhance interaction with microbial cell membranes or specific targets within microbial cells.

Case Studies

  • Anticancer Study : A recent investigation into quinoxaline derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 2.3 µg/mL. This was attributed to its ability to downregulate BCL2 expression and activate caspase cascades .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial properties, derivatives similar to tert-butyl 7-chloro-3,4-dihydroquinoxaline were tested against various bacterial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the potential for development as a broad-spectrum antimicrobial agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves coupling 7-chloroquinoxaline-1-carboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent under reflux conditions (e.g., 12–24 hours in dichloromethane or THF). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization strategies include:

  • Adjusting stoichiometric ratios (e.g., excess tert-butyl alcohol).
  • Modifying reaction temperature (40–60°C for controlled activation).
  • Employing alternative coupling agents (e.g., EDC·HCl) to reduce side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and aromatic/heterocyclic protons (δ 6.8–7.5 ppm). The chloro substituent’s electronic effects are observable in splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 269.09 (C₁₃H₁₇ClN₂O₂⁺).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity or acidic/basic vapors .

Advanced Research Questions

Q. How does the chloro substituent at position 7 influence the compound’s reactivity compared to fluoro or methyl analogs?

  • Methodological Answer : The chloro group’s electronegativity and moderate steric bulk alter electronic and steric profiles:

  • Electrophilic Substitution : Chloro directs electrophiles to meta positions in the quinoxaline ring, unlike methyl (ortho/para-directing).
  • Hydrolysis Kinetics : Chloro slows ester hydrolysis compared to electron-donating groups (e.g., methyl) due to reduced carbonyl electrophilicity.
  • Comparative data for analogs:
SubstituentHydrolysis Rate (k, h⁻¹)LogP
–Cl0.122.8
–F0.182.5
–CH₃0.253.1
  • Source: Computational studies (DFT) and kinetic assays .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoxaline derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., –Cl vs. –Br at position 7) to isolate contributions to bioactivity.
  • Data Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., doxorubicin) to account for inter-lab variability .

Explain the mechanistic pathway for acid-catalyzed hydrolysis of the tert-butyl ester group in this compound.

  • Methodological Answer :

  • Step 1 : Protonation of the ester carbonyl oxygen by HCl (or H₂SO₄), increasing electrophilicity.
  • Step 2 : Nucleophilic attack by water, forming a tetrahedral intermediate.
  • Step 3 : Cleavage of the tert-butyl group, yielding 7-chloroquinoxaline-1-carboxylic acid and tert-butanol.
  • Kinetic monitoring via 1H NMR (disappearance of δ 1.4 ppm signal) confirms reaction progress .

Q. How would you design a pharmacokinetic (PK) study comparing this compound with its de-esterified analog?

  • Methodological Answer :

  • In Vitro PK :
  • Plasma stability assays (37°C, rat/human plasma) with LC-MS quantification.
  • Microsomal incubation (CYP450 enzymes) to assess metabolic clearance.
  • In Vivo PK : Administer compounds intravenously/orally to rodents; collect blood samples at intervals (0–24h). Use LC-MS/MS to measure:
  • Cmax : Peak plasma concentration.
  • t₁/₂ : Half-life.
  • AUC : Area under the curve for bioavailability .

Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase).
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER or GROMACS) to assess stability over 100 ns.
  • QSAR Models : Train models on datasets of quinoxaline derivatives to predict IC₅₀ values for new analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.